Cas no 2770-01-6 (4-Chloro-1H-imidazo4,5-cpyridine)
4-Chloro-1H-imidazo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1H-imidazo[4,5-c]pyridine
- 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE
- 3H-IMIDAZO[4,5-C]PYRIDINE,4-CHLORO-
- 4-Chloro-1H-imidazo4,5-cpyridine
- 4-CHLORO-3H-IMIDAZO[4,5-C]PYRIDINE
- 4-Chloroimidazo[4,5-c]pyridine
- 1H-Imidazo[4,5-c]pyridine, 4-chloro-
- DHJMLXBBZRWBPW-UHFFFAOYSA-N
- 5H-Imidazo[4,5-c]pyridine, 4-chloro-
- NSC611236
- 3h-imidazo[4,5-c]pyridine, 4-chloro-
- 4-Chloro-imidazo[4,5-c] Pyridine
- SC2111
- SB10008
- CS-D0825
- AMY13971
- W-204270
- 4-chloro-1H-imidazo-[4,5-c]pyridine
- MFCD08689582
- BB 0262287
- EN300-234399
- CHEMBL33524
- AM20061857
- AKOS006290005
- DTXSID90418716
- NSC-611236
- 4-chloro-1H-imidazo-[4,5-c]-pyridine
- SCHEMBL2059241
- MFCD13188423
- DS-10542
- SY023553
- 2770-01-6
- SCHEMBL13217492
- 4-Chloro-1H-imidazo[4 pound not5-c]pyridine
- A819163
- 81053-66-9
- CS-0317154
- 4-Chloro-5H-imidazo[4,5-c]pyridine
- DB-011316
- FC32403
- DTXCID00369563
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- MDL: MFCD08689582
- Inchi: 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
- InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=CN=1)NC=N2
Computed Properties
- Exact Mass: 153.00900
- Monoisotopic Mass: 153.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.4
Experimental Properties
- Color/Form: Light-red to Brown Solid
- Density: 1.531
- Boiling Point: 455.4℃ at 760 mmHg
- Flash Point: 261.7°C
- Refractive Index: 1.72
- PSA: 41.57000
- LogP: 1.61130
4-Chloro-1H-imidazo4,5-cpyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:2-8 °C
4-Chloro-1H-imidazo4,5-cpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-1H-imidazo4,5-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079946-1g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 1g |
£41.00 | 2022-03-01 | |
| Fluorochem | 079946-5g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 5g |
£121.00 | 2022-03-01 | |
| Fluorochem | 079946-10g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 10g |
£192.00 | 2022-03-01 | |
| Fluorochem | 079946-25g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 25g |
£360.00 | 2022-03-01 | |
| AstaTech | SC2111-1/G |
4-CHLORO-1H-IMIDAZO[4,5-C]PYRIDINE |
2770-01-6 | 95% | 1g |
$60 | 2023-09-15 | |
| AstaTech | SC2111-5/G |
4-CHLORO-1H-IMIDAZO[4,5-C]PYRIDINE |
2770-01-6 | 95% | 5g |
$180 | 2023-09-15 | |
| AstaTech | SC2111-25/G |
4-CHLORO-1H-IMIDAZO[4,5-C]PYRIDINE |
2770-01-6 | 95% | 25/G |
$630 | 2022-05-31 | |
| TRC | C367595-1g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 1g |
$ 176.00 | 2023-09-08 | ||
| TRC | C367595-10g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 10g |
$ 1447.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843517-1g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 97% | 1g |
311.00 | 2021-05-17 |
4-Chloro-1H-imidazo4,5-cpyridine Suppliers
4-Chloro-1H-imidazo4,5-cpyridine Related Literature
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Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
Additional information on 4-Chloro-1H-imidazo4,5-cpyridine
Introduction to 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6)
4-Chloro-1H-imidazo[4,5-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 2770-01-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The imidazo[4,5-c]pyridine scaffold is a fused ring system consisting of an imidazole ring connected to a pyridine ring. This structural configuration imparts unique electronic and steric properties, which are exploited in medicinal chemistry for the design of drugs targeting diverse biological pathways. The 4-chloro substituent not only influences the compound's electronic properties but also serves as a versatile handle for further functionalization via nucleophilic substitution reactions.
In recent years, 4-chloro-1H-imidazo[4,5-c]pyridine has been extensively studied for its potential applications in drug discovery. Its structural features make it a promising candidate for developing inhibitors of kinases and other enzymes involved in cancer progression. Several research groups have reported on the synthesis and biological evaluation of derivatives of this compound, highlighting its role as a key building block in medicinal chemistry.
One of the most compelling aspects of 4-chloro-1H-imidazo[4,5-c]pyridine is its utility in generating novel scaffolds with enhanced binding affinity and selectivity. For instance, modifications at the 2- and 5-positions of the imidazopyridine core have been explored to optimize interactions with biological targets. These modifications often lead to compounds with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic transformations, starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination to introduce the 4-chloro substituent. The efficiency and scalability of these synthetic protocols are crucial for industrial applications in pharmaceutical manufacturing.
Recent advances in computational chemistry have further facilitated the design of derivatives of 4-chloro-1H-imidazo[4,5-c]pyridine. Molecular modeling studies have helped predict the binding modes of this compound with target proteins, enabling rational drug design. These computational approaches complement experimental efforts by providing insights into structure-activity relationships (SARs) and guiding the optimization of lead compounds.
The biological activity of 4-chloro-1H-imidazo[4,5-c]pyridine has been investigated across multiple therapeutic areas. Notably, derivatives of this compound have shown promise as inhibitors of vascular endothelial growth factor (VEGF) receptors, which are critical targets in antiangiogenic therapies for cancer treatment. Additionally, some derivatives exhibit inhibitory effects on Janus kinases (JAKs), which play a role in inflammatory responses and autoimmune diseases.
In conclusion, 4-chloro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6) represents a significant advancement in pharmaceutical research due to its versatile structure and potential therapeutic applications. Its role as a key intermediate in drug discovery underscores its importance in developing novel therapeutics targeting various diseases. As research continues to uncover new derivatives and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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